2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one
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Overview
Description
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one is a chemical compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a benzothiazine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-chloroethylamine with a benzothiazine precursor in the presence of a suitable base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one can be compared with other similar compounds, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar chloroethyl group, used in the treatment of various cancers.
Chlorambucil: Another chemotherapeutic agent with a similar structure, used in the treatment of chronic lymphocytic leukemia and lymphomas.
Thiophene derivatives: Compounds with a similar sulfur-containing ring structure, used in various applications, including organic semiconductors and pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
CAS No. |
6962-70-5 |
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Molecular Formula |
C12H15ClN2OS |
Molecular Weight |
270.78 g/mol |
IUPAC Name |
2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H15ClN2OS/c1-2-15(8-7-13)12-11(16)14-9-5-3-4-6-10(9)17-12/h3-6,12H,2,7-8H2,1H3,(H,14,16) |
InChI Key |
ZNAPTLUIBQRHFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1C(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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